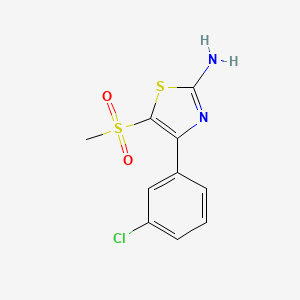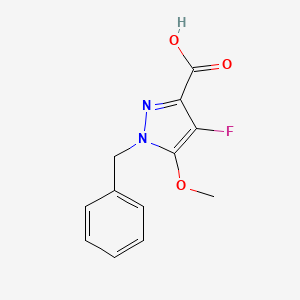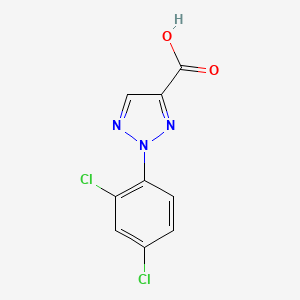
2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a triazole ring, a methoxy group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through a substitution reaction, where a suitable m-tolyl halide reacts with the triazole ring.
Introduction of the Methoxy Group: The methoxy group can be added via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Phenol Group Formation: The phenol group can be introduced through hydroxylation of an aromatic ring using reagents like phenol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dihydrotriazoles or other reduced triazole derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: The compound can be utilized in the synthesis of polymers or other materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and phenol group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with a phenyl group instead of an m-tolyl group.
2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-methoxy-4-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C16H15N3O2/c1-10-4-3-5-11(8-10)15-17-16(19-18-15)12-6-7-13(20)14(9-12)21-2/h3-9,20H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
OCZMZTXCSIWOPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC(=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)


![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)


![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)

